2-(chloromethyl)oxirane;N,N-dimethylmethanamine
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Overview
Description
2-(chloromethyl)oxirane;N,N-dimethylmethanamine is a compound that combines the properties of both 2-(chloromethyl)oxirane and N,N-dimethylmethanamine. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;N,N-dimethylmethanamine typically involves the reaction of 2-(chloromethyl)oxirane with N,N-dimethylmethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this reaction include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific temperature and pressure conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane;N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents such as ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of amino alcohols, while reactions with alcohols can produce ether derivatives .
Scientific Research Applications
2-(chloromethyl)oxirane;N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane;N,N-dimethylmethanamine involves the reactivity of the oxirane ring and the dimethylmethanamine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The dimethylmethanamine moiety can participate in various substitution reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane, epichlorohydrin is a reactive compound used in the synthesis of various chemicals.
Dimethylamine: This compound shares the dimethylmethanamine moiety and is used in similar applications.
Uniqueness
2-(chloromethyl)oxirane;N,N-dimethylmethanamine is unique due to its combination of the reactive oxirane ring and the versatile dimethylmethanamine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
62503-58-6 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H5ClO.C3H9N/c4-1-3-2-5-3;1-4(2)3/h3H,1-2H2;1-3H3 |
InChI Key |
WSDOPQSRESRGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1C(O1)CCl |
Related CAS |
62503-58-6 |
Origin of Product |
United States |
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